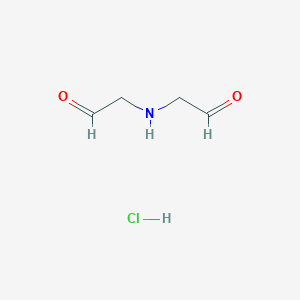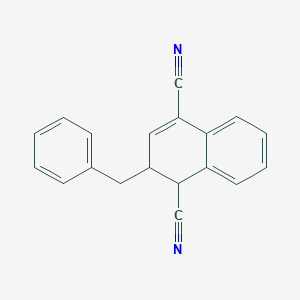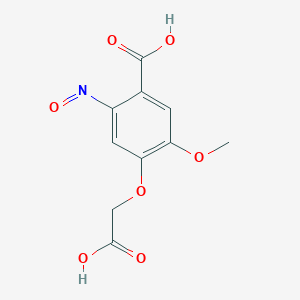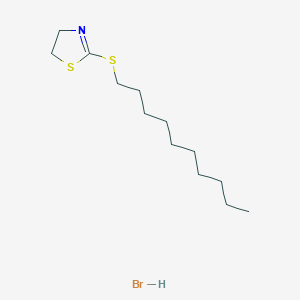
2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide is a chemical compound with the molecular formula C13H25NS·HBr. This compound belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide typically involves the reaction of decylthiol with 2-bromo-4,5-dihydro-1,3-thiazole under basic conditions. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiazole derivatives. These products can have different properties and applications depending on the functional groups introduced .
Wissenschaftliche Forschungsanwendungen
2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. It has shown potential as a lead compound for the development of new drugs.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective effects. It may also have applications in the treatment of metabolic disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in critical biological processes, such as DNA replication, protein synthesis, and cell signaling. It may also modulate the activity of ion channels and receptors, leading to changes in cellular function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Decyl-4,5-dihydro-1,3-thiazole: Similar structure but lacks the hydrobromide component.
2-(Allylsulfanyl)-4,5-dihydro-1,3-thiazole: Contains an allyl group instead of a decyl group.
2-Decyl-4,5-dihydro-1,3-thiazole;hydrochloride: Similar structure but with a hydrochloride component instead of hydrobromide.
Uniqueness
2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide is unique due to its specific combination of a decyl group and a hydrobromide component. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
123795-33-5 |
|---|---|
Molekularformel |
C13H26BrNS2 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C13H25NS2.BrH/c1-2-3-4-5-6-7-8-9-11-15-13-14-10-12-16-13;/h2-12H2,1H3;1H |
InChI-Schlüssel |
BEJVGOBUFYQSIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCSC1=NCCS1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)
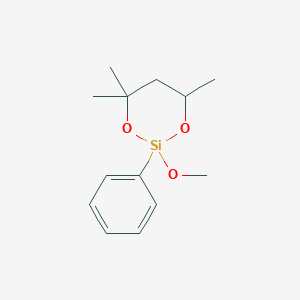

silane](/img/structure/B14306216.png)
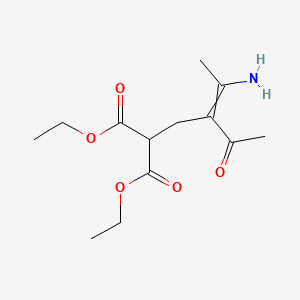
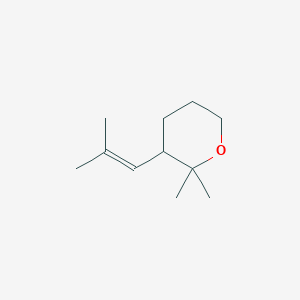


![6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14306250.png)
![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)

